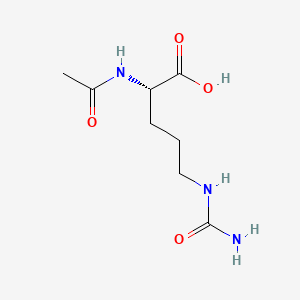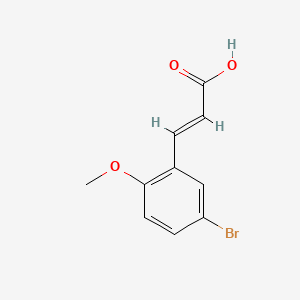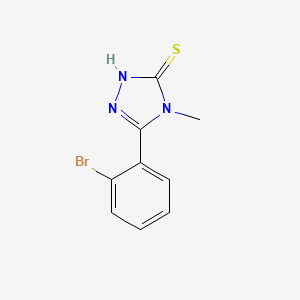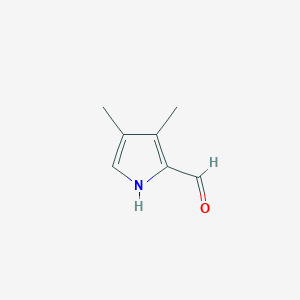
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
“3,4-Dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as 3,4-dimethylpyrrole-2-carbaldehyde and 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 . The Canonical SMILES representation is CC1=CNC(=C1C)C=O . These representations provide a textual format to describe the structure of the chemical compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.15 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 244.1±35.0 °C at 760 mmHg, and a flash point of 107.7±33.4 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .
Wissenschaftliche Forschungsanwendungen
Application in Diabetes Research
Field
Medical and Health Sciences - Diabetes Research
Summary of the Application
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Methods of Application
These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
Results or Outcomes
The presence of the Py-2-C skeleton in these compounds suggests that molecules containing this skeleton have various biological functions .
Application in Antifungal Research
Field
Medical and Health Sciences - Antifungal Research
Summary of the Application
Pyrrole-based enaminones, which include 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, have been studied for their potential as antifungal agents .
Methods of Application
The most active compounds were analyzed in silico by docking simulations .
Results or Outcomes
The compounds were examined for their pharmacological profile as antifungal agents at the active site of the 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR) enzyme of the six Candida spp .
Application in Cancer Research
Field
Medical and Health Sciences - Cancer Research
Summary of the Application
Pyrrolo [1,2- a ]pyrazines and structural analogues, which include 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, have been reported for their anticancer activity .
Methods of Application
The compounds were synthesized and their anticancer activity was evaluated in vitro .
Results or Outcomes
The compounds showed promising anticancer activity against various cancer cell lines .
Application in Anxiety Research
Field
Medical and Health Sciences - Anxiety Research
Summary of the Application
Pyrrolo [1,2- a ]pyrazines and structural analogues, which include 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, have been reported for their anxiolytic activity .
Methods of Application
The compounds were synthesized and their anxiolytic activity was evaluated in vitro .
Results or Outcomes
The compounds showed promising anxiolytic activity in various anxiety models .
Eigenschaften
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGBKOYYAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342193 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
19713-89-4 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

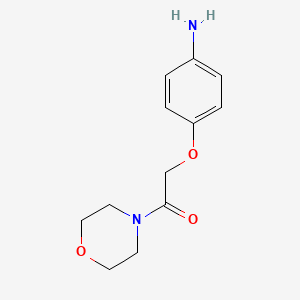

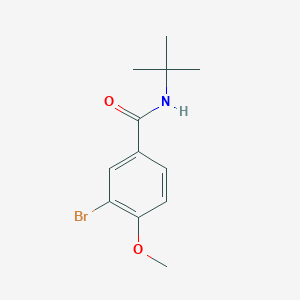

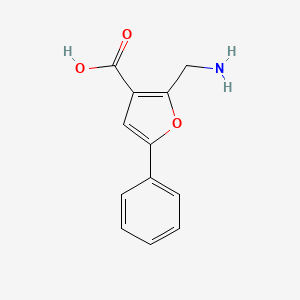

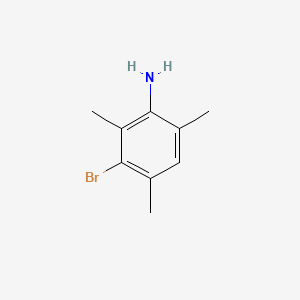
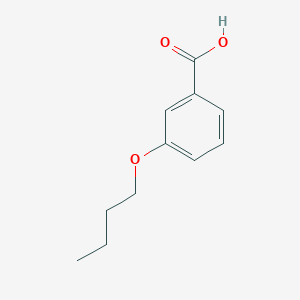
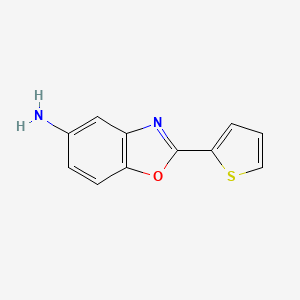
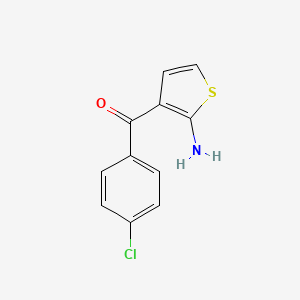
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)
